(E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile
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Overview
Description
(E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile is an organic compound characterized by the presence of a benzodioxole ring, a propenenitrile group, and a dimethylpropanoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Propenenitrile Group: The propenenitrile group can be introduced via a Knoevenagel condensation reaction between benzodioxole aldehyde and malononitrile.
Addition of the Dimethylpropanoyl Group: The final step involves the addition of the dimethylpropanoyl group through an aldol condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient catalysts, and stringent reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-benzodioxol-5-yl)-2-propenenitrile: Lacks the dimethylpropanoyl group.
(E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-butenenitrile: Has an additional carbon in the propenenitrile chain.
Uniqueness
The presence of the dimethylpropanoyl group in (E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile imparts unique steric and electronic properties, making it distinct from its analogs
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-15(2,3)14(17)11(8-16)6-10-4-5-12-13(7-10)19-9-18-12/h4-7H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIBXULMGOBDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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